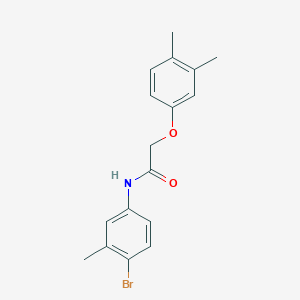
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as BRD-73954, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small-molecule inhibitors and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BRD-73954 involves the inhibition of bromodomain-containing proteins, specifically the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histone proteins. The inhibition of BET proteins by BRD-73954 leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BRD-73954 has been shown to have significant biochemical and physiological effects in various disease conditions. In cancer, it has been shown to inhibit the growth of cancer cells by suppressing the expression of genes that are involved in cell proliferation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been shown to improve cognitive function by regulating the expression of genes that are involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRD-73954 in lab experiments is its specificity towards BET proteins. It has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of BET proteins in various disease conditions. However, one of the limitations of using BRD-73954 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on BRD-73954. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer. It has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective BET inhibitors is an area of active research.
Synthesis Methods
The synthesis of BRD-73954 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride and methyl iodide to form 4-bromo-3-methylphenyl methyl ether. This compound is then reacted with 3,4-dimethylphenol in the presence of potassium carbonate to form the desired product, BRD-73954. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
BRD-73954 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene expression regulation. This inhibition leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, BRD-73954 has been explored as a potential treatment for cancer, inflammatory diseases, and neurological disorders.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-14-5-7-16(18)13(3)8-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYDONJCULCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one](/img/structure/B5791203.png)
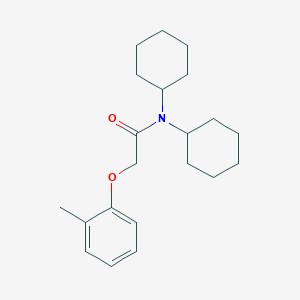


![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
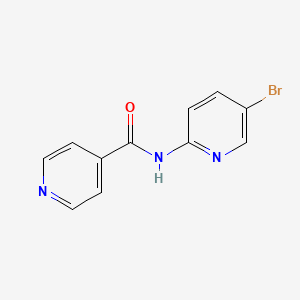
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)
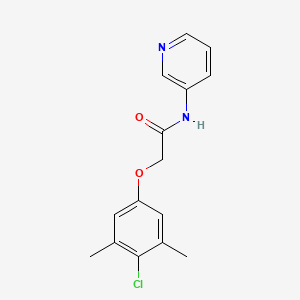
![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
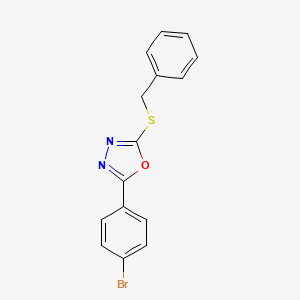
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)